4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[55]undecan-3-one is a spirocyclic compound that features a unique structure with a spiro[55]undecane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5One common method involves the reaction of a suitable diazaspiro[5.5]undecane precursor with 2-chlorobenzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Explored for its antiviral properties, particularly against dengue virus type 2.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NS5-methyltransferase enzyme of the dengue virus, thereby preventing viral replication . The compound binds to the active site of the enzyme, disrupting its function and leading to antiviral effects.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A related compound with a similar spirocyclic core but different substituents.
Uniqueness
4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific combination of a spirocyclic core and a 2-chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19ClN2O2 |
---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-4-2-1-3-12(13)9-18-11-15(20-10-14(18)19)5-7-17-8-6-15/h1-4,17H,5-11H2 |
InChI Key |
UWCZLQSRZZPLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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